![molecular formula C19H16N6O2S B2516590 ベンゾ[c][1,2,5]チアジアゾール-5-イル(4-(ピラゾロ[1,5-a]ピリジン-3-カルボニル)ピペラジン-1-イル)メタノン CAS No. 1396809-89-4](/img/structure/B2516590.png)

ベンゾ[c][1,2,5]チアジアゾール-5-イル(4-(ピラゾロ[1,5-a]ピリジン-3-カルボニル)ピペラジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

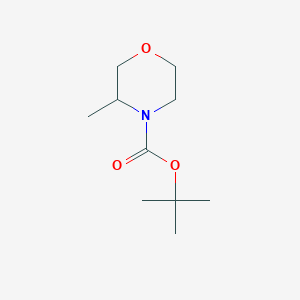

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.

BenchChem offers high-quality Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- BTZベースの電子供与体-受容体(D-A)システムは、光起電力用途で広く研究されてきました。 BTZモチーフは、強力な電子受容体部分として機能し、有機太陽電池における効率的な電荷分離と輸送に貢献します .

- 生体イメージングにおいて、BTZベースのプローブは、脂質滴、ミトコンドリア、および細胞膜の可視化に使用されてきました . 強い蛍光発光により、細胞イメージングに役立つ貴重なツールとなります。

- 光触媒は、光を「痕跡のない」試薬として使用する技術であり、注目を集めています。 BTZベースの有機光触媒は、貴金属ベースの触媒の持続可能な代替手段となる可能性があります .

- BTZを含むチアジアゾール誘導体は、分子ドッキング研究において重要な役割を果たします。 生物学的標的との結合エネルギーと相互作用を予測することで、創薬と設計が促進されます .

- 最小限のBTZベースの電子受容体である4,7-ビス(5-ブロモチオフェン-2-イル)-5,6-ジフルオロベンゾ[c][1,2,5]チアジアゾール(BTF)は、三元系PSCにおける第2の受容体材料として使用されてきました .

- 研究者らは、BTZ構造に基づいた新規両親媒性有機化合物を設計しました。 この化合物は、ADBとして知られており、リソソームとミトコンドリアに対して正電荷とデュアルターゲティング特性を示します .

光起電力および有機太陽電池

蛍光センサーおよび生体イメージングプローブ

光触媒および持続可能な化学

創薬および分子ドッキング研究

三元系有機太陽電池(PSC)

癌光線力学療法(PDT)のためのデュアルターゲティング光増感剤

作用機序

Target of Action

Compounds with a benzo[c][1,2,5]thiadiazole core have been evaluated for their activin receptor-like kinase 5 (ALK5) activities . ALK5 is a type of protein kinase that plays a crucial role in cellular processes such as growth, differentiation, and apoptosis.

Pharmacokinetics

The benzo[c][1,2,5]thiadiazol-5-ylmethanol, a related compound, is a light-yellow to yellow powder or crystals, stored in a dry environment at 2-8°c . These properties might influence its bioavailability and pharmacokinetics.

Result of Action

Compounds with a benzo[c][1,2,5]thiadiazole core have been reported to exhibit aggregated-induced emission (aie) properties and behave as molecular heterogeneous photosensitizers for the production of singlet oxygen under continuous flow conditions .

Action Environment

The storage conditions of related compounds suggest that temperature and humidity might affect its stability .

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S/c26-18(13-4-5-15-16(11-13)22-28-21-15)23-7-9-24(10-8-23)19(27)14-12-20-25-6-2-1-3-17(14)25/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWATIFMHABSQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC3=NSN=C3C=C2)C(=O)C4=C5C=CC=CN5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2516508.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide](/img/structure/B2516509.png)

![1-[1-(4-Bromophenyl)propyl]piperazine](/img/structure/B2516517.png)

![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)

![5-(furan-2-yl)-2-(pyrrolidine-1-carbonyl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine](/img/structure/B2516519.png)

![1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide](/img/structure/B2516522.png)

![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)

![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)

![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)